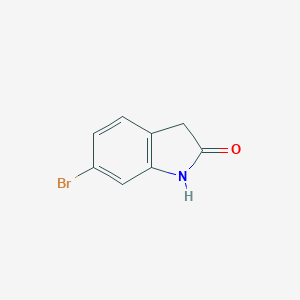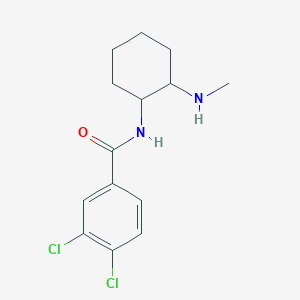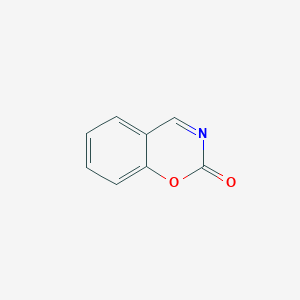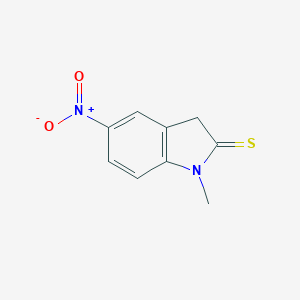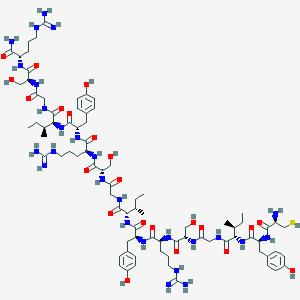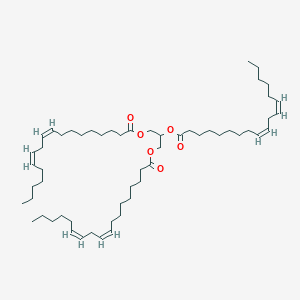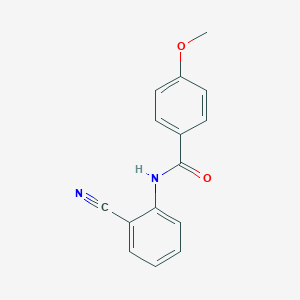
N-(2-cyanophenyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-4-methoxybenzamide, commonly known as CM156, is a small molecule that has attracted significant attention from the scientific community due to its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects in various preclinical studies.
作用机制
The mechanism of action of CM156 is not fully understood. However, it has been shown to inhibit the activity of several enzymes that play a role in inflammation, cancer, and fibrosis. CM156 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. CM156 has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. By inhibiting the activity of these enzymes, CM156 may exert its anti-inflammatory, anti-cancer, and anti-fibrotic effects.
生化和生理效应
CM156 has been shown to have several biochemical and physiological effects in various preclinical studies. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. CM156 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CM156 has been shown to inhibit the activation of hepatic stellate cells, which play a key role in the development of liver fibrosis.
实验室实验的优点和局限性
One of the advantages of using CM156 in lab experiments is its potential therapeutic properties. CM156 has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects in various preclinical studies, making it a promising candidate for drug development. Additionally, CM156 is a small molecule, which makes it easier to synthesize and modify compared to larger molecules.
One of the limitations of using CM156 in lab experiments is its potential toxicity. Although CM156 has been shown to be well-tolerated in animal studies, its toxicity in humans is not fully understood. Additionally, the synthesis of CM156 is a multi-step process that requires expertise in organic chemistry, which may limit its accessibility to some researchers.
未来方向
There are several future directions for the research on CM156. One potential direction is to further investigate its mechanism of action. Although CM156 has been shown to inhibit the activity of several enzymes, its exact mechanism of action is not fully understood. Understanding the mechanism of action of CM156 may provide insights into its therapeutic properties and potential side effects.
Another future direction is to investigate the efficacy of CM156 in clinical trials. Although CM156 has shown promising results in preclinical studies, its efficacy in humans is not fully understood. Conducting clinical trials will provide insights into the safety and efficacy of CM156 in humans.
Conclusion:
In conclusion, CM156 is a small molecule that has attracted significant attention from the scientific community due to its potential therapeutic properties. Its anti-inflammatory, anti-cancer, and anti-fibrotic effects make it a promising candidate for drug development. Although its mechanism of action is not fully understood, CM156 has been shown to inhibit the activity of several enzymes that play a role in inflammation, cancer, and fibrosis. Further research is needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of CM156 involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-methoxybenzoyl chloride, which is reacted with 2-aminobenzonitrile to form the intermediate product. This intermediate is then reacted with sodium cyanide to form the final product, CM156. The synthesis of CM156 is a multi-step process that requires expertise in organic chemistry.
科学研究应用
CM156 has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects in various animal models of inflammation. CM156 has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, CM156 has been shown to have anti-fibrotic effects in animal models of liver fibrosis. These preclinical studies suggest that CM156 has the potential to be developed as a therapeutic agent for various diseases.
属性
CAS 编号 |
153172-71-5 |
|---|---|
产品名称 |
N-(2-cyanophenyl)-4-methoxybenzamide |
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
N-(2-cyanophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H12N2O2/c1-19-13-8-6-11(7-9-13)15(18)17-14-5-3-2-4-12(14)10-16/h2-9H,1H3,(H,17,18) |
InChI 键 |
JIMAVGYEBLMJJK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
同义词 |
N-(2-cyanophenyl)-4-methoxybenzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



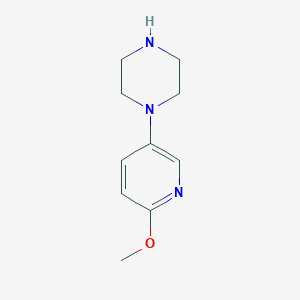
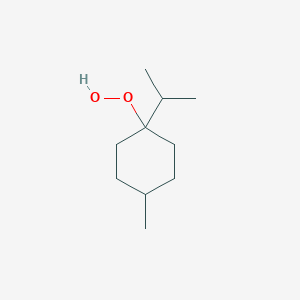
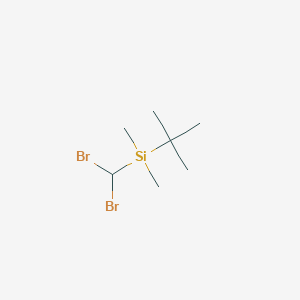


![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)

